molecular formula C9H7N3O4 B1403546 1-Methyl-7-nitroindazole-3-carboxylic acid CAS No. 1363381-06-9

1-Methyl-7-nitroindazole-3-carboxylic acid

Cat. No.: B1403546
CAS No.: 1363381-06-9
M. Wt: 221.17 g/mol
InChI Key: UTCNKUIJBXIDOB-UHFFFAOYSA-N
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Description

1-Methyl-7-nitroindazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 and a molecular weight of 221.17 . It is a derivative of indazole .


Synthesis Analysis

The synthesis of indazole derivatives, including this compound, has been a subject of research . For instance, 1-Methylindole-3-carboxylic acid, a related compound, can be prepared by the oxidation of 1-methylindole-3-aldehyde with alkaline potassium permanganate . Indazole-3-carboxylic acid, another related compound, can be used in the synthesis of several other compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings . The molecule also contains a carboxylic acid group and a nitro group .

Relevant Papers Several papers were found during the search that may be relevant to this compound. These include studies on the synthesis of indazole derivatives , the properties of indazoles , and the biological activity of related compounds .

Scientific Research Applications

Neuroprotective Effects in Parkinson's Disease

1-Methyl-7-nitroindazole-3-carboxylic acid, a derivative of 7-nitroindazole, shows potential as a neuroprotective agent. Studies have demonstrated its effectiveness in protecting against MPTP-induced parkinsonism in animal models. It inhibits neuronal nitric oxide synthase, which is implicated in the neurotoxicity associated with Parkinson's disease. This inhibition helps prevent striatal dopamine depletion and loss of neurons in the substantia nigra, potentially offering a therapeutic avenue for Parkinson's disease treatment (Hantraye et al., 1996), (Ferrante et al., 1999).

Potential for Combating Excitotoxicity

7-nitroindazole, closely related to this compound, shows promise in protecting against excitotoxicity. This protection is significant in scenarios like global cerebral ischemia, where combining it with NMDA or AMPA receptor antagonists enhances neuroprotection. This suggests its potential in treating ischemic conditions by targeting multiple pathways contributing to cell death (Hicks et al., 1999).

Role in Synthesis and Chemical Transformations

This compound's derivatives have been utilized in various chemical syntheses and transformations. For instance, its role in synthesizing 3-formylindole-7-carboxylic acid and other chemical structures has been explored. These syntheses involve multiple steps, including esterification and reduction, demonstrating the compound's versatility in organic chemistry (Ge Yu-hua, 2006), (Chen Yi-fen et al., 2010).

Inhibition of Nitric Oxide Synthase in Various Models

The inhibition of neuronal nitric oxide synthase (nNOS) by derivatives of this compound has shown protective effects in various disease models. This includes protection against neurotoxicity in the MPTP mouse model of Parkinson’s disease and potential therapeutic strategies for neurodegenerative diseases by modulating glial activation (Watanabe et al., 2008).

Protective Group for Carboxylic Acids in Organic Synthesis

The novel protective group (1-nosyl-5-nitroindol-3-yl)methyl ester derived from this compound exhibits stability under a broad range of conditions. It's easily deprotected under mild conditions, making it an effective and orthogonal protective group for carboxylic acids in organic synthesis (Nishimura et al., 2008).

Biochemical Analysis

Biochemical Properties

1-Methyl-7-nitroindazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of nitric oxide synthase (NOS). This enzyme is responsible for the production of nitric oxide (NO), a crucial signaling molecule in various physiological processes. By inhibiting NOS, this compound can modulate NO levels, thereby influencing processes such as vasodilation, neurotransmission, and immune response .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to impact various cell types, including endothelial cells, neurons, and immune cells. In endothelial cells, the inhibition of NOS by this compound can lead to reduced NO production, affecting vasodilation and blood flow. In neurons, this compound can influence neurotransmission by altering NO levels, which play a role in synaptic plasticity and neuroprotection. In immune cells, the modulation of NO production can impact inflammatory responses and pathogen defense .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of NOS. This inhibition occurs via binding interactions with the enzyme’s active site, preventing the conversion of L-arginine to NO and citrulline. Additionally, this compound may influence gene expression related to NO synthesis and signaling pathways, further modulating its biochemical and cellular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NOS activity, resulting in long-term changes in NO-mediated processes. The compound’s stability and potential degradation products must be carefully monitored to ensure consistent experimental outcomes .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit NOS without causing significant adverse effects. At higher doses, toxic effects may be observed, including potential disruptions in NO-mediated physiological processes. It is essential to determine the optimal dosage range to balance efficacy and safety in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to NO synthesis and degradation. The compound interacts with enzymes such as NOS and may influence the levels of metabolites involved in NO signaling. Additionally, the compound’s metabolism can affect its bioavailability and overall impact on cellular processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. The compound’s distribution can influence its localized effects and overall efficacy in modulating NO-related processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with NOS and other biomolecules, thereby modulating its biochemical and cellular effects .

Properties

IUPAC Name

1-methyl-7-nitroindazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-11-8-5(7(10-11)9(13)14)3-2-4-6(8)12(15)16/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCNKUIJBXIDOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2[N+](=O)[O-])C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201237329
Record name 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363381-06-9
Record name 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363381-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indazole-3-carboxylic acid, 1-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201237329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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